molecular formula C18H15ClN4O3 B11464115 3-(4-chlorobenzyl)-6-(4-methoxyphenyl)-6,7-dihydro-3H-imidazo[1,5-b][1,2,4]triazole-2,5-dione

3-(4-chlorobenzyl)-6-(4-methoxyphenyl)-6,7-dihydro-3H-imidazo[1,5-b][1,2,4]triazole-2,5-dione

Cat. No.: B11464115
M. Wt: 370.8 g/mol
InChI Key: QBMWJHREABFCGC-UHFFFAOYSA-N
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Description

3-(4-chlorobenzyl)-6-(4-methoxyphenyl)-6,7-dihydro-3H-imidazo[1,5-b][1,2,4]triazole-2,5-dione is a complex organic compound that belongs to the class of imidazo[1,5-b][1,2,4]triazoles This compound is characterized by its unique structure, which includes a chlorobenzyl group and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorobenzyl)-6-(4-methoxyphenyl)-6,7-dihydro-3H-imidazo[1,5-b][1,2,4]triazole-2,5-dione typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity. For instance, the reaction might involve the use of primary amines, 1,3-dicarbonyls, and tosyl azide as starting materials via a cycloaddition reaction under metal-free conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced analytical techniques is also common to monitor the reaction progress and product purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorobenzyl)-6-(4-methoxyphenyl)-6,7-dihydro-3H-imidazo[1,5-b][1,2,4]triazole-2,5-dione can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions could introduce new functional groups, such as halogens or alkyl groups, into the molecule.

Mechanism of Action

The mechanism of action of 3-(4-chlorobenzyl)-6-(4-methoxyphenyl)-6,7-dihydro-3H-imidazo[1,5-b][1,2,4]triazole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it might inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazo[1,5-b][1,2,4]triazoles and related heterocyclic compounds, such as:

Uniqueness

What sets 3-(4-chlorobenzyl)-6-(4-methoxyphenyl)-6,7-dihydro-3H-imidazo[1,5-b][1,2,4]triazole-2,5-dione apart is its unique combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C18H15ClN4O3

Molecular Weight

370.8 g/mol

IUPAC Name

3-[(4-chlorophenyl)methyl]-6-(4-methoxyphenyl)-7H-imidazo[1,5-b][1,2,4]triazole-2,5-dione

InChI

InChI=1S/C18H15ClN4O3/c1-26-15-8-6-14(7-9-15)21-11-16-20-17(24)22(23(16)18(21)25)10-12-2-4-13(19)5-3-12/h2-9H,10-11H2,1H3

InChI Key

QBMWJHREABFCGC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CC3=NC(=O)N(N3C2=O)CC4=CC=C(C=C4)Cl

Origin of Product

United States

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